

## DNA-PK Inhibitors in Oncology: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | (R)-VX-984 |           |
| Cat. No.:            | B2535128   | Get Quote |

The landscape of cancer therapy is continually evolving, with targeted therapies playing an increasingly crucial role. Among these, inhibitors of the DNA-dependent protein kinase (DNA-PK) have emerged as a promising strategy, particularly in enhancing the efficacy of radiotherapy and chemotherapy.[1][2] DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[3][4] By inhibiting this repair mechanism, cancer cells become more susceptible to the DNA-damaging effects of conventional cancer treatments.[1] This guide provides a comparative analysis of DNA-PK inhibitors that have been evaluated in clinical trials, with a focus on their performance, safety, and the experimental designs of these studies.

While a formal meta-analysis of clinical trials for DNA-PK inhibitors is not yet available, this guide synthesizes data from various published studies to offer a comparative overview for researchers, scientists, and drug development professionals. The primary focus will be on inhibitors for which clinical data has been reported, including peposertib (M3814), CC-115, and AZD7648.

### **Comparative Performance of DNA-PK Inhibitors**

The clinical development of DNA-PK inhibitors has largely focused on their use in combination with other cancer therapies, primarily radiotherapy. The following tables summarize key quantitative data from clinical trials of several DNA-PK inhibitors.

Table 1: Safety and Tolerability of Peposertib (M3814) in Combination Therapies



| Trial Identifier | Combination<br>Therapy                           | Patient<br>Population                           | Dose Limiting<br>Toxicities<br>(DLTs)                               | Recommended Phase II Dose (RP2D) / Maximum Tolerated Dose (MTD)   |
|------------------|--------------------------------------------------|-------------------------------------------------|---------------------------------------------------------------------|-------------------------------------------------------------------|
| NCT02516813      | Peposertib +<br>Radiotherapy                     | Advanced Solid<br>Tumors                        | Grade 3<br>mucositis,<br>odynophagia                                | 300 mg once<br>daily (QD) being<br>explored                       |
| NCT03770689      | Peposertib + Capecitabine + Radiotherapy         | Locally<br>Advanced Rectal<br>Cancer            | Occurred at 100<br>mg, 150 mg, and<br>250 mg                        | MTD/RP2D not<br>declared as the<br>study was closed               |
| NCT04172532      | Peposertib +<br>Hypofractionated<br>Radiotherapy | Locally Advanced Pancreatic Adenocarcinoma      | No DLTs<br>observed                                                 | 300 mg daily for<br>14 days with<br>SBRT at 8 Gy x<br>5 fractions |
| NCT04555577      | Peposertib +<br>Radiotherapy                     | Newly Diagnosed MGMT- Unmethylated Glioblastoma | 1 DLT (Grade 3 radiation necrosis) at 300mg                         | Not yet<br>determined                                             |
| Phase I Study    | Peposertib +<br>Avelumab                         | Advanced Solid<br>Tumors                        | 1 DLT at 250 mg<br>and 300 mg<br>b.i.d.; 3 DLTs at<br>400 mg b.i.d. | 200 mg twice<br>daily (b.i.d.)                                    |
| Phase I Study    | Peposertib +<br>Avelumab +<br>Radiotherapy       | Advanced Solid<br>Tumors                        | No DLTs<br>reported                                                 | 250 mg QD                                                         |

Table 2: Efficacy of Peposertib (M3814) in Combination Therapies



| Trial Identifier                        | Combination<br>Therapy                         | Patient Population                | Key Efficacy<br>Outcomes                                                                                                                      |
|-----------------------------------------|------------------------------------------------|-----------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|
| NCT03770689                             | Peposertib +<br>Capecitabine +<br>Radiotherapy | Locally Advanced<br>Rectal Cancer | Clinical Complete Response (cCR) rate of 15.8% (3/19 patients). The combined cCR/pathologic complete response (pCR) rate was 5.3% (1 patient) |
| First-in-human Phase<br>I (NCT02316197) | Peposertib<br>Monotherapy                      | Advanced Solid<br>Tumors          | Best overall response was stable disease in 12 patients, lasting for ≥12 weeks in seven patients.                                             |

Table 3: Overview of Other DNA-PK Inhibitors in Clinical Trials



| Inhibitor | Mechanism of<br>Action                       | Combination<br>Therapy in<br>Trials | Patient<br>Population in<br>Trials                                             | Key Findings<br>from Early<br>Trials                                                                                                                            |
|-----------|----------------------------------------------|-------------------------------------|--------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CC-115    | Dual DNA-PK<br>and mTOR<br>inhibitor         | -                                   | Glioblastoma, Advanced Solid Tumors, Multiple Myeloma, Non- Hodgkin's Lymphoma | Showed notable efficacy and tolerability in a Phase I study in patients with advanced tumors. A patient with endometrial cancer achieved a complete regression. |
| AZD7648   | Potent and<br>selective DNA-<br>PK inhibitor | Doxorubicin or<br>Olaparib          | -                                                                              | Preclinical studies show it enhances olaparib efficacy in ATM-deficient models. Phase I and II clinical trials are ongoing.                                     |

### **Experimental Protocols and Methodologies**

The design of clinical trials for DNA-PK inhibitors is critical for assessing their safety and efficacy. Below are summaries of the methodologies used in key studies.

# Protocol: Phase Ib Study of Peposertib with Neoadjuvant Chemoradiation in Locally Advanced Rectal Cancer (NCT03770689)

Objective: To determine the maximum tolerated dose (MTD) and recommended phase II
dose (RP2D) of peposertib combined with capecitabine-based chemoradiotherapy (CRT).



- Patient Population: Patients with locally advanced rectal cancer.
- Treatment Regimen:
  - Patients received peposertib orally once daily at doses ranging from 50 mg to 250 mg.
  - Concurrently, patients received capecitabine (825 mg/m2 twice daily) and radiotherapy (5 days per week) for 5 to 5.5 weeks.
- Assessments:
  - Dose-limiting toxicities (DLTs) were evaluated.
  - Clinical restaging was performed 8 weeks after completion of CRT to assess response.
  - Patients with a clinical complete response (cCR) could opt for surveillance, while those with an incomplete response were recommended for total mesorectal excision.

## Protocol: Phase I Trial of M3814 (Peposertib) in Combination with Radiotherapy in Advanced Solid Tumors (NCT02516813)

- Objective: To evaluate the safety, tolerability, pharmacokinetic profile, and clinical activity of M3814 combined with radiotherapy.
- Patient Population: Patients with tumors or metastases in the head and neck region or thorax requiring palliative radiotherapy.
- Treatment Regimen:
  - Patients received M3814 at escalating doses starting from 100 mg.
  - Palliative radiotherapy was administered at a dose of 30 Gy in 10 factions.
- Assessments:
  - Dose-limiting toxicities were evaluated up to 3 weeks after radiotherapy.





 Tumor evaluation was performed every 6 weeks for the first 6 months and every third month thereafter.

# Visualizing the Science: Pathways and Processes DNA-PK Signaling Pathway in DNA Double-Strand Break Repair



Click to download full resolution via product page

Caption: The Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair.

## Generalized Workflow of a Phase I Dose-Escalation Clinical Trial for a DNA-PK Inhibitor









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Unlocking the Therapeutic Potential of DNA-PKcs in Cancer: Comprehensive Insights into Mechanisms and Clinical Applications PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule DNA-PK inhibitors as potential cancer therapy: a patent review (2010-present) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DNA-PK Inhibitors in Oncology: A Comparative Analysis
  of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b2535128#meta-analysis-of-clinical-trials-involving-dna-pk-inhibitors]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com